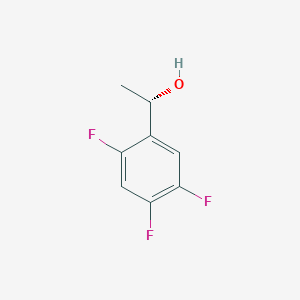

(S)-1-(2,4,5-Trifluorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

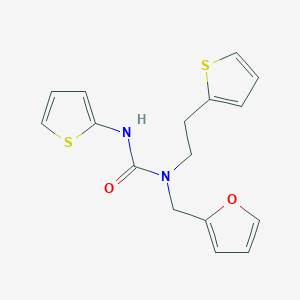

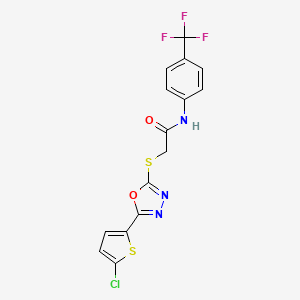

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of a similar compound, ethyl-2-(2,4,5-trifluorophenyl)acetate, involves the reaction of 2,4,5-trifluorophenyl acetic acid in ethanol with a catalytic amount of H2SO4 at 0 °C, followed by reflux for about 4 hours .Molecular Structure Analysis

The molecular structure of “(S)-1-(2,4,5-Trifluorophenyl)ethanol” consists of a trifluorophenyl group attached to an ethanol group . The InChI code for this compound is 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 .Physical And Chemical Properties Analysis

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” has a molecular weight of 176.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 176.04489933 g/mol . The topological polar surface area of the compound is 20.2 Ų .科学的研究の応用

Biocatalysis and Retrosynthesis

(S)-1-(2,4,5-Trifluorophenyl)ethanol: has found relevance in biocatalytic retrosynthesis approaches. These strategies involve using enzymes to synthesize complex molecules from simpler precursors. Specifically, this compound serves as a precursor for the blockbuster antidiabetic drug sitagliptin . Researchers have developed six chemo-enzymatic routes to synthesize a fluorinated D-phenylalanine derivative, a key intermediate in sitagliptin production. These routes include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction. The integration of biocatalytic steps not only reduces the environmental footprint but also enables transformations that are challenging with traditional chemical synthesis .

CO2 Reduction Catalysts

In the quest for sustainable energy solutions, researchers have explored catalysts for carbon dioxide (CO2) reduction. While not directly related to (S)-1-(2,4,5-Trifluorophenyl)ethanol, understanding surface strategies for CO2 reduction is crucial. These strategies involve nano-to-atomic modifications of catalyst surfaces to enhance their efficiency in converting CO2 into valuable products. Although this compound isn’t a direct participant, it contributes to the broader context of green chemistry and sustainable processes .

Fluorinated Solvents and Liquid Crystals

Fluorinated compounds often exhibit unique solvent properties. Researchers explore (S)-1-(2,4,5-Trifluorophenyl)ethanol as a potential solvent for specific reactions. Additionally, its structural features make it interesting for liquid crystal applications. By incorporating fluorine-containing moieties, scientists can tailor liquid crystal behavior for display technologies and optical devices.

Safety and Hazards

“(S)-1-(2,4,5-Trifluorophenyl)ethanol” should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of accidental release, the compound should not be released into the environment .

特性

IUPAC Name |

(1S)-1-(2,4,5-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHPWCWRLZXAM-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2,4,5-Trifluorophenyl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)